molecular formula C16H10BrN7O2 B5847938 (2E)-1-{8-Bromo-5H-[1,2,4]triazino[5,6-B]indol-3-YL}-2-[(4-nitrophenyl)methylidene]hydrazine

(2E)-1-{8-Bromo-5H-[1,2,4]triazino[5,6-B]indol-3-YL}-2-[(4-nitrophenyl)methylidene]hydrazine

Cat. No.: B5847938
M. Wt: 412.20 g/mol
InChI Key: OXQVHHVMVKEYOM-QGMBQPNBSA-N
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Description

(2E)-1-{8-Bromo-5H-[1,2,4]triazino[5,6-B]indol-3-YL}-2-[(4-nitrophenyl)methylidene]hydrazine: is a complex organic compound featuring a triazinoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-{8-Bromo-5H-[1,2,4]triazino[5,6-B]indol-3-YL}-2-[(4-nitrophenyl)methylidene]hydrazine typically involves multi-step organic reactions. The process begins with the formation of the triazinoindole core, followed by bromination and subsequent condensation with a nitrophenylmethylidene hydrazine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: The bromine atom in the triazinoindole core can be substituted with other nucleophiles, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base and a suitable solvent.

Major Products: The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, derivatives of this compound may exhibit interesting biological activities, making them candidates for drug discovery and development. Studies could focus on their interactions with biological targets and their potential therapeutic effects.

Medicine: In medicine, the compound and its derivatives could be investigated for their pharmacological properties

Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as advanced polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (2E)-1-{8-Bromo-5H-[1,2,4]triazino[5,6-B]indol-3-YL}-2-[(4-nitrophenyl)methylidene]hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets would depend on the specific biological context and the nature of the derivatives being studied.

Comparison with Similar Compounds

Uniqueness: What sets (2E)-1-{8-Bromo-5H-[1,2,4]triazino[5,6-B]indol-3-YL}-2-[(4-nitrophenyl)methylidene]hydrazine apart is its triazinoindole core, which provides a unique scaffold for chemical modifications. This allows for the creation of a diverse array of derivatives with potentially novel properties and applications.

Properties

IUPAC Name

8-bromo-N-[(E)-(4-nitrophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN7O2/c17-10-3-6-13-12(7-10)14-15(19-13)20-16(23-21-14)22-18-8-9-1-4-11(5-2-9)24(25)26/h1-8H,(H2,19,20,22,23)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQVHHVMVKEYOM-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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